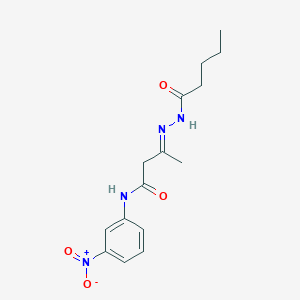![molecular formula C11H11N3O3S B11564257 (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11564257.png)
(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazolidinone ring, a hydrazone linkage, and a substituted benzylidene group, which contribute to its diverse chemical reactivity and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of an acid catalyst and a suitable solvent, such as ethanol or methanol, to facilitate the condensation and cyclization processes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential therapeutic agent for treating diseases due to its bioactive properties.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to form stable complexes with metal ions, which can inhibit the activity of certain enzymes or disrupt cellular processes. Additionally, the presence of the hydrazone linkage and thiazolidinone ring allows the compound to interact with biological macromolecules, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with a similar keto-enol tautomerism behavior.
Interhalogen compounds: Molecules containing two or more different halogen atoms, which exhibit unique reactivity.
Uniqueness
(2E)-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, hydrazone linkage, and substituted benzylidene group. This structural arrangement imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C11H11N3O3S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H11N3O3S/c1-17-9-4-7(2-3-8(9)15)5-12-14-11-13-10(16)6-18-11/h2-5,15H,6H2,1H3,(H,13,14,16)/b12-5+ |
Clave InChI |
OKKYHQIBLNSKIA-LFYBBSHMSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/N=C/2\NC(=O)CS2)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=NN=C2NC(=O)CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-4-bromobenzohydrazide](/img/structure/B11564175.png)
![1-(4-bromophenyl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11564177.png)
![N-(2-ethoxyphenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11564180.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11564187.png)
![2-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}-4-methyl-N-(3-nitrophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B11564191.png)
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11564194.png)
![2-[3-(1,3-Benzothiazol-2-yl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinan-1-yl]-1,3-benzothiazole](/img/structure/B11564197.png)
![2-[(Z)-(2-{4-[(3-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11564198.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dimethylphenyl)-2-oxoacetamide](/img/structure/B11564203.png)
![(5E)-2,3-bis(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidin-4-one 1,1-dioxide](/img/structure/B11564204.png)

![methyl 4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B11564206.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11564215.png)
![2-(4-hydroxyphenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11564229.png)
